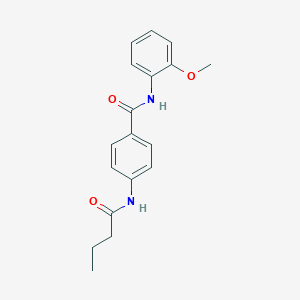
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves its ability to interact with various molecular targets, including proteins and enzymes. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to improve cognitive function and protect against neurodegeneration. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide also has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, including the development of new synthesis methods to improve the yield and purity of the compound, the identification of new molecular targets for 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide, and the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide and its potential side effects.
Synthesemethoden
The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide involves the reaction between 4-aminobenzoic acid and butyryl chloride, followed by the reaction with 2-methoxyaniline. The resulting product is purified through recrystallization to obtain pure 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide. The synthesis of 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 4-(butanoylamino)-N-(2-methoxyphenyl)benzamide has been shown to modulate the immune response and act as an anti-inflammatory agent.
Eigenschaften
Produktname |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-(butanoylamino)-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-6-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-4-5-8-16(15)23-2/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BSPSRPSGDCUBFW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)

![6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)



![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)

![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)


![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
